molecular formula C21H17ClN4O4S2 B2554009 4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-55-8

4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2554009
CAS RN: 533872-55-8
M. Wt: 488.96
InChI Key: XYGAKVMNXWLMLF-UHFFFAOYSA-N
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Description

The compound 4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic molecule that may have potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into similar sulfonamide derivatives and their synthesis, biological activity, and molecular analysis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multi-step chemical reactions. For instance, the synthesis of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide was achieved through a high-throughput screening (HTS) approach, which identified it as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5) . Similarly, N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides were synthesized from 3-(4-carboxy)phenylsydnone using a one-pot ring conversion reaction . These methods suggest that the synthesis of the compound may also involve a targeted approach to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, and their analysis often requires advanced techniques. For example, quantum mechanical calculations and spectroscopic investigations were used to determine the structural parameters and vibrational frequencies of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide . These techniques, including Density Functional Theory (DFT) and spectroscopic methods like FT-IR and FT-Raman, could be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can be predicted by mapping the molecular electrostatic potential, which identifies sites for electrophilic and nucleophilic attacks . Additionally, the intramolecular contacts and interactions can be interpreted using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analysis . These analyses can provide insights into the potential chemical reactions that the compound may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as electric dipole moment, hyperpolarizability, and absorption wavelength, can be computed using quantum chemical calculations . The thermodynamic properties and their temperature dependence are also important aspects that can be analyzed . These properties are crucial for understanding the behavior of the compound under different conditions and can help predict its stability, reactivity, and suitability for potential applications.

Scientific Research Applications

Synthesis and Biological Applications

Synthesis and Anticancer Properties

Derivatives of 1,3,4-oxadiazole and benzamide have been synthesized and studied for their anticancer properties. For instance, indapamide derivatives demonstrated proapoptotic activity on melanoma cell lines with significant growth inhibition, indicating potential as anticancer agents (Ö. Yılmaz et al., 2015). Similarly, compounds featuring 1,3,4-oxadiazol-2-ylmethyl benzimidazole were evaluated for their in vitro anticancer activity, showing notable effects on breast cancer cell lines (Salahuddin et al., 2014).

Antimicrobial and Antioxidant Activity

Research into 1,3,4-oxadiazole derivatives also extends to antimicrobial and antioxidant activities. A study on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives found that they exhibited good antibacterial and potent antioxidant activities, highlighting their potential in developing new antimicrobial and antioxidant agents (Subbulakshmi N. Karanth et al., 2019).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some compounds showed promising activity against Bursaphelenchus xylophilus, a significant pest, suggesting the potential for developing new nematicides (Dan Liu et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action might involve binding to a specific protein or enzyme in the body .

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O4S2/c1-26(13-14-5-3-2-4-6-14)32(28,29)16-9-7-15(8-10-16)19(27)23-21-25-24-20(30-21)17-11-12-18(22)31-17/h2-12H,13H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGAKVMNXWLMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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